molecular formula C10H16O B1199167 Nerol oxide CAS No. 1786-08-9

Nerol oxide

Cat. No.: B1199167
CAS No.: 1786-08-9
M. Wt: 152.23 g/mol
InChI Key: FRISMOQHTLZZRP-UHFFFAOYSA-N
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Description

It is a valuable compound in the field of perfumery and is naturally found in Bulgarian rose oil and grape juice . This compound is known for its pleasant aroma and is used extensively in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nerol oxide can be synthesized from monoterpene alcohol nerol, which is cis-3,7-dimethylocta-2,6-diene-1-ol. The process involves the addition of a halogenating agent to nerol in an anhydrous alcoholic solvent to produce 7-alkoxy-3,7-dimethyl-6-halo-2-octenol. This intermediate is then subjected to dehydrohalogenation using a strong base or an alkali to yield 7-alkoxy-3,7-dimethyl-octa-2,5-dien-1-ol. Finally, the octadienol is converted to racemic this compound using dilute mineral acid, Lewis acid, or an acidic resin .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets industry standards for use in perfumery and other applications .

Chemical Reactions Analysis

Types of Reactions: Nerol oxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides and other derivatives.

    Reduction: Reduction reactions can convert this compound into different alcohols and hydrocarbons.

    Substitution: Substitution reactions involve replacing one functional group with another, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like chlorine and bromine are commonly used.

Major Products Formed: The major products formed from these reactions include various alcohols, hydrocarbons, and substituted derivatives, which are valuable in different industrial applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of nerol oxide involves its interaction with various molecular targets and pathways. It exerts its effects by disrupting the cell membranes of microorganisms, leading to their death. This mechanism is particularly effective against fungal pathogens, making it a valuable antifungal agent .

Comparison with Similar Compounds

Nerol oxide is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:

This compound stands out due to its stability and pleasant aroma, making it highly valuable in the fragrance industry .

Properties

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-8(2)6-10-7-9(3)4-5-11-10/h4,6,10H,5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRISMOQHTLZZRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCOC(C1)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051805
Record name Nerol oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid; powerful aroma with floral notes
Record name Nerol oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

201.00 to 202.00 °C. @ 760.00 mm Hg
Record name xi-3,6-Dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038557
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Insoluble in water; slightly soluble in fat, soluble (in ethanol)
Record name Nerol oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.900-0.908
Record name Nerol oxide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1244/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1786-08-9
Record name (±)-Nerol oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Nerol oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001786089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nerol oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6051805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.675
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Record name 3,6-DIHYDRO-4-METHYL-2-(2-METHYLPROPEN-1-YL)-2H-PYRAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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